molecular formula C19H22ClNO2S B2724178 2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1396632-15-7

2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2724178
CAS No.: 1396632-15-7
M. Wt: 363.9
InChI Key: NQJWEYHNTYEOTO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22ClNO2S and its molecular weight is 363.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds incorporating structural features similar to "2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone" have been synthesized and evaluated for their biological activities. For instance, derivatives comprising furan nucleus have been investigated for their antitubercular agents, demonstrating the role of furan derivatives in medicinal chemistry as potential therapeutic agents (Bhoot, Khunt, & Parekh, 2011). Additionally, novel pyrazoline derivatives have been studied for their antiinflammatory and antibacterial activities, highlighting the versatility of these compounds in addressing various biological targets (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Chemical Synthesis and Characterization

The synthesis of compounds with methylthio-substituted furans and related derivatives illustrates the chemical versatility and potential applications of sulfur-containing furan derivatives in the synthesis of complex molecules (Yin, Wang, Chen, Gao, Wu, & Pan, 2008). These methodologies contribute to the development of novel compounds with potential application in various scientific and industrial fields.

Molecular Docking and Antimicrobial Activity

Research involving the synthesis and characterization of novel compounds often extends to evaluating their potential biological activities through in vitro studies and molecular docking. For example, synthesized compounds with furan and pyrazole derivatives have been screened for their antimicrobial activities, and their interactions with bacterial proteins have been studied through molecular docking (Khumar, Ezhilarasi, & Prabha, 2018). This approach helps in understanding the molecular basis of their activities and designing more effective compounds.

Structural and Theoretical Studies

Structural characterization and theoretical studies provide deep insights into the properties of synthesized compounds. Investigations into the crystal structures and theoretical calculations of specific compounds can reveal their stability, molecular interactions, and potential applications in materials science and drug design (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c20-18-6-2-1-4-16(18)12-19(22)21-9-7-15(8-10-21)13-24-14-17-5-3-11-23-17/h1-6,11,15H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJWEYHNTYEOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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